The compound 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate, also known as LLY-283, is a synthetic organic compound that exhibits significant biological activity. It is classified primarily as a protein arginine methyltransferase 5 inhibitor, which has implications in cancer treatment due to its ability to inhibit tumor growth and alter gene expression through epigenetic mechanisms.
LLY-283 was developed as part of research aimed at targeting specific methyltransferases involved in cancer progression. It is sourced from various chemical suppliers and is subject to rigorous quality control to ensure purity and efficacy in research applications.
This compound falls under the category of nucleoside analogs and methyltransferase inhibitors, specifically targeting protein arginine methyltransferase 5. Its molecular formula is with a molecular weight of approximately 342.35 g/mol.
The synthesis of LLY-283 involves multiple steps, typically starting from readily available pyrrolo[2,3-d]pyrimidine derivatives. The process includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
LLY-283 features a complex molecular structure characterized by:
The stereochemistry is critical for its biological activity, with specific configurations at various chiral centers.
The compound's structural data includes:
LLY-283 undergoes several chemical reactions that are relevant to its function:
The inhibition mechanism involves binding to the active site of the methyltransferase, preventing substrate access and subsequent methylation reactions. This interaction can be quantified using IC50 values, with LLY-283 showing an IC50 value of approximately 22 nM against protein arginine methyltransferase 5.
LLY-283 exerts its effects primarily through the inhibition of protein arginine methyltransferase 5, which plays a crucial role in regulating gene expression and cellular proliferation:
Research indicates that LLY-283 not only inhibits tumor growth in various cancer models but also disrupts alternative splicing events in glioblastoma stem cells, enhancing survival rates in preclinical models.
LLY-283 is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | 688.9 ± 55 °C (Predicted) |
Density | Approximately 1 g/cm³ (Predicted) |
pKa | 12.46 ± 0.70 (Predicted) |
Storage Temperature | -20 °C |
These properties are critical for determining storage conditions and compatibility with biological assays.
LLY-283 has significant applications in scientific research, particularly in the fields of oncology and epigenetics:
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9